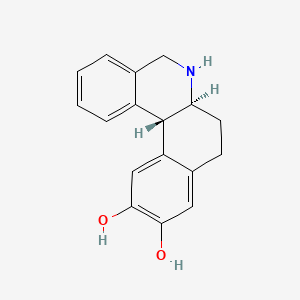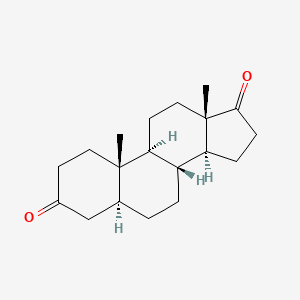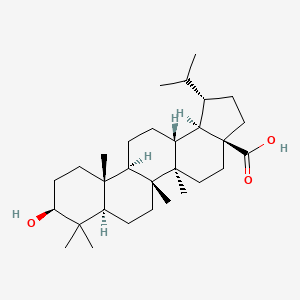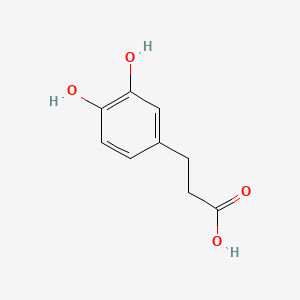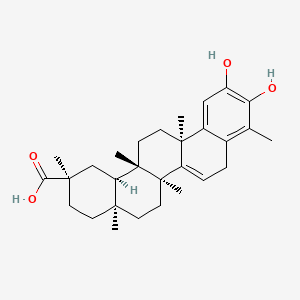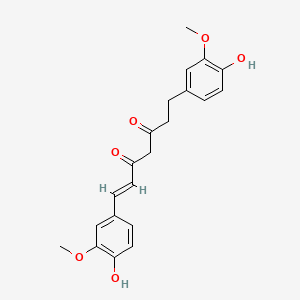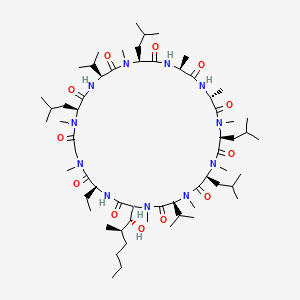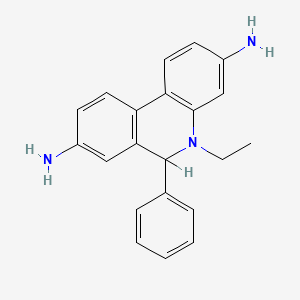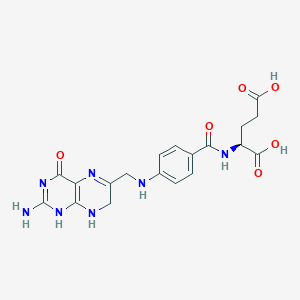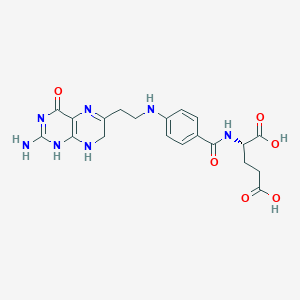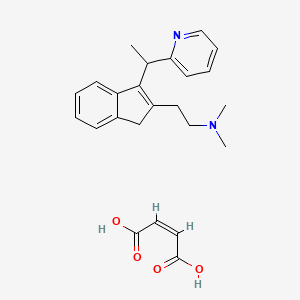
马来酸二甲茚啶
描述
马来酸二甲吲哚是一种常用在制药工业中的化合物。它是二甲吲哚的马来酸盐,一种抗组胺药和抗胆碱药。马来酸二甲吲哚主要用于治疗过敏反应,例如花粉症、荨麻疹和瘙痒。 它以口服和局部制剂的形式提供 .
科学研究应用
马来酸二甲吲哚具有广泛的科学研究应用:
化学: 它被用作抗组胺活性及其受体结合研究的模型化合物。
生物学: 马来酸二甲吲哚用于研究过敏反应和免疫反应。
医学: 研究该化合物治疗过敏症的治疗潜力及其镇静作用。
作用机理
马来酸二甲吲哚通过选择性结合组胺 H1 受体来发挥作用,从而阻断内源性组胺的作用。这会导致过敏症状(如瘙痒、肿胀和发红)的暂时缓解。此外,马来酸二甲吲哚具有抗胆碱能特性,这有助于其镇静作用。 该化合物还与其他神经递质系统(包括血清素、多巴胺和去甲肾上腺素)相互作用,进一步增强其镇静和减轻焦虑的作用 .
作用机制
Target of Action
Dimethindene Maleate, also known as Dimethindene or Dimetindene Maleate, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and vasodilation . Additionally, the (S)-(+)-dimethindene enantiomer is a potent antagonist of the M2 muscarinic receptor .
Mode of Action
Dimethindene Maleate acts as a selective antagonist of the Histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine . The (S)-(+)-dimethindene enantiomer also acts as an antagonist of the M2 muscarinic receptor .
Biochemical Pathways
The primary biochemical pathway affected by Dimethindene Maleate is the histamine pathway . By blocking the H1 receptor, Dimethindene Maleate inhibits the effects of histamine, a key mediator of allergic reactions . This results in the suppression of allergic symptoms.
Pharmacokinetics
The pharmacokinetics of Dimethindene Maleate were studied after its intravenous and oral administration to healthy volunteers . Serum concentrations were measured for 48 hours using an enzyme-linked immunosorbent assay . The drug is metabolized in the liver through hydroxylation and methoxylation . It has a plasma half-life of approximately 10-11 hours .
Result of Action
The molecular and cellular effects of Dimethindene Maleate’s action primarily involve the reduction of allergic symptoms . By blocking the H1 receptor, it inhibits the effects of histamine, reducing inflammation, itching, and vasodilation associated with allergic reactions .
准备方法
合成路线和反应条件
马来酸二甲吲哚通过多步合成。合成以二甲吲哚的制备开始,它涉及在强碱存在下使 2-乙基吡啶与茚反应生成中间化合物。然后将该中间体与二甲胺反应生成二甲吲哚。 最后,使二甲吲哚与马来酸反应生成马来酸二甲吲哚 .
工业生产方法
在工业环境中,马来酸二甲吲哚的生产涉及在受控条件下进行大规模化学反应。 该过程通常包括使用高纯度试剂和溶剂,精确控制温度以及有效的纯化技术,以确保最终产品满足药物标准 .
化学反应分析
反应类型
马来酸二甲吲哚会发生各种化学反应,包括:
氧化: 马来酸二甲吲哚可以在特定条件下氧化形成降解产物。
还原: 该化合物可以还原成相应的胺。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用还原剂如氢化锂铝或硼氢化钠。
取代: 取代反应通常涉及卤素或烷基化试剂等试剂.
形成的主要产物
相似化合物的比较
类似化合物
苯海拉明: 另一种具有类似 H1 受体拮抗作用的第一代抗组胺药。
氯苯那敏: 用于治疗过敏反应的第一代抗组胺药。
异丙嗪: 一种抗组胺药,具有额外的止吐和镇静作用.
独特性
马来酸二甲吲哚的独特之处在于它结合了抗组胺和抗胆碱能特性,既能提供抗过敏作用,又能提供镇静作用。 与其他一些第一代抗组胺药不同,马来酸二甲吲哚很少穿透血脑屏障,因此中枢神经系统副作用较少 .
属性
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWECWXGUJQLXJF-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5636-83-9 (Parent) | |
| Record name | Dimethindene maleate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3614-69-5 | |
| Record name | Dimethindene maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethindene maleate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimetindene hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHINDENE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL60J9E0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimethindene maleate exert its antihistaminic effect?
A: Dimetindene maleate acts as a histamine H1-receptor antagonist. [, , , , , , ] This means it binds to the H1-receptor, preventing histamine from binding and exerting its effects like vasodilation, itching, and smooth muscle contraction. [, , ]
Q2: Is there evidence that dimethindene maleate induces systemic acquired resistance (SAR) in plants?
A: Research suggests that dimethindene maleate can potentially induce SAR in rice plants, particularly against the blast fungus Magnaporthe oryzae. [] This resistance appears linked to the activation of the salicylic acid signaling pathway, as evidenced by the upregulation of genes like OsWRKY45 and OsNPR1. []
Q3: What is the molecular formula and weight of dimethindene maleate?
A3: The molecular formula of dimethindene maleate is C26H26N2 • C4H4O4, and its molecular weight is 458.56 g/mol.
Q4: How do structural modifications of dimethindene affect its H1-receptor antagonist activity?
A: Research indicates that the stereochemistry and substituents on the indene ring significantly influence dimethindene's affinity for the H1-receptor. [, ] For example, the (−)-enantiomer generally exhibits higher affinity and potency compared to the (+)-enantiomer. [, ] Additionally, modifications to the dialkylaminoethyl side chain can alter M2 muscarinic receptor selectivity. []
Q5: How is dimethindene maleate metabolized in humans and rats?
A: In humans, dimethindene maleate is primarily metabolized by hydroxylation at the 6-position of the indene ring, followed by conjugation with glucuronic acid. [] This results in the formation of 6-hydroxydimethindene glucuronide as the major metabolite. [] In rats, N-oxidation is the primary metabolic pathway, leading to the formation of dimethindene-N-oxide as the main metabolite. []
Q6: Is the metabolism of dimethindene maleate stereoselective?
A: Yes, the metabolism of dimethindene maleate exhibits stereoselectivity. [, ] Studies indicate a preferential elimination of the R-(-)-enantiomer of N-demethyldimethindene in humans. [] Additionally, the elimination of all metabolites is two to three times higher after administration of the R-(-)-dimethindene compared to the S-(+)-enantiomer. []
Q7: Is dimethindene maleate dialyzable?
A: Yes, dimethindene maleate exhibits dialyzability. [] Studies using a cuprophan hollow fiber dialyzing module reported a mean clearance of 38 ml/min*m2 for dimethindene maleate, suggesting its elimination from plasma during hemodialysis. []
Q8: What in vitro models are used to assess the antihistaminic activity of dimethindene maleate?
A: Guinea pig ileum assays are commonly employed to evaluate the H1-receptor antagonist activity of dimethindene maleate. [] These assays measure the ability of dimethindene maleate to inhibit histamine-induced contractions of the ileum smooth muscle. []
Q9: What in vivo models are used to assess the efficacy of dimethindene maleate in allergic rhinitis?
A: Controlled allergen challenge models, like the Vienna Challenge Chamber (VCC), are used to evaluate the efficacy of dimethindene maleate in seasonal allergic rhinitis. [, ] These models expose subjects to controlled amounts of allergen (e.g., grass pollen), allowing for the assessment of objective parameters like nasal airflow and subjective symptoms like sneezing and itching. [, ]
Q10: Are there reports of contact dermatitis associated with dimethindene maleate?
A: Yes, there are case reports of contact dermatitis associated with topical dimethindene maleate use. [] This reaction is likely due to hypersensitivity or allergic reactions to the drug or other components in the formulation. []
Q11: What analytical techniques are employed for the quantification of dimethindene maleate in pharmaceutical formulations?
A11: Several analytical techniques are used for dimethindene maleate quantification, including:
- High-performance liquid chromatography (HPLC): This method provides high sensitivity and selectivity for determining dimethindene maleate content in various formulations. [, , , ]
- Spectrophotometry: This method utilizes UV-Vis absorbance to quantify dimethindene maleate in pharmaceutical preparations and water samples. []
- Capillary electrophoresis (CE): Both capillary zone electrophoresis (CZE) and isotachophoresis (ITP) methods have been developed for separating and quantifying dimethindene maleate enantiomers. [, ]
Q12: How is the enantiomeric purity of dimethindene assessed?
A: The enantiomeric purity of dimethindene can be determined using chiral HPLC or capillary electrophoresis methods. [, , ] These techniques utilize chiral stationary phases or chiral selectors to separate and quantify the individual enantiomers. [, , ]
Q13: What drug delivery systems are being explored for dimethindene maleate?
A: Researchers are exploring hydrogel-based systems for delivering dimethindene maleate and dexpanthenol for topical applications. [, ] These hydrogels aim to provide controlled drug release and improve patient comfort. [, ] Different polymers like carbomer, xanthan gum, and hydroxypropyl methylcellulose are being investigated for their suitability as hydrogel bases. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


